1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(piperazin-1-yl)ethanone
Description
Properties
CAS No. |
924276-49-3 |
|---|---|
Molecular Formula |
C15H21N3O |
Molecular Weight |
259.35 g/mol |
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-piperazin-1-ylethanone |
InChI |
InChI=1S/C15H21N3O/c19-15(12-17-9-6-16-7-10-17)18-8-5-13-3-1-2-4-14(13)11-18/h1-4,16H,5-12H2 |
InChI Key |
ICDIJXYPPKYBSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN3CCNCC3 |
Origin of Product |
United States |
Biological Activity
The compound 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(piperazin-1-yl)ethanone is a member of the isoquinoline family, which has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(piperazin-1-yl)ethanone is , with a molecular weight of approximately 273.35 g/mol. The compound features a piperazine ring and a dihydroisoquinoline moiety, which are known for their roles in various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C15H21N3O |
| Molecular Weight | 273.35 g/mol |
| CAS Number | 1282123-53-8 |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(piperazin-1-yl)ethanone. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG2).
Case Study: Cytotoxicity Assay
In a study assessing the cytotoxic effects on MCF-7 cells, the compound demonstrated an IC50 value of approximately 18 μM, indicating moderate efficacy. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of poly(ADP-ribose) polymerase (PARP) activity .
Neuropharmacological Effects
The compound also acts as a positive allosteric modulator for dopamine receptors, particularly the D1 receptor subtype. This modulation can influence dopaminergic signaling pathways, potentially offering therapeutic benefits in neurodegenerative diseases and psychiatric disorders.
Table 2: Neuropharmacological Effects
| Effect | Receptor Type | Mechanism |
|---|---|---|
| Positive Modulation | D1 Dopamine Receptor | Allosteric modulation |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Preliminary studies suggest that it may inhibit bacterial growth effectively, particularly against Gram-positive bacteria.
Table 3: Antimicrobial Activity Overview
| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Moderate | 25 μg/mL |
| Escherichia coli | Low | >50 μg/mL |
The biological activity of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(piperazin-1-yl)ethanone is attributed to several mechanisms:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to increased caspase activity and cell death.
- Dopaminergic Modulation : By acting on dopamine receptors, it influences neurotransmitter release and neuronal signaling.
- Membrane Disruption : Evidence suggests that the compound may disrupt microbial membranes, contributing to its antimicrobial properties .
Scientific Research Applications
Therapeutic Potential
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(piperazin-1-yl)ethanone has been investigated for its potential in treating various diseases, including:
- Cancer : The compound exhibits anti-cancer properties by interacting with specific molecular targets involved in tumor growth and proliferation. Studies have shown its efficacy against different cancer cell lines, suggesting its role as a candidate for further drug development in oncology .
- Neurological Disorders : Given its ability to modulate neurotransmitter systems, this compound may have applications in treating conditions such as depression and anxiety. Its interaction with dopamine receptors indicates potential use in neuropharmacology .
Chemical Synthesis
The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common method includes:
- Formation of the isoquinoline core through cyclization reactions.
- Attachment of the piperazine moiety via nucleophilic substitution.
- Final modifications to optimize biological activity.
These methods allow for efficient synthesis while providing opportunities for further structural modifications .
Comparative Analysis with Related Compounds
The uniqueness of this compound lies in its specific structural features that enable diverse biological activities. A comparative analysis with structurally similar compounds reveals notable differences in biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(Substituted phenyl)-3,4-dihydroisoquinolin-2-iums | Contains substituted phenyl groups | Antifungal activity |
| 3,4-dihydroisoquinolin-1(2H)-one derivatives | Similar carbon skeleton | Studied for various biological activities |
| 8-Fluoro-3,4-dihydroisoquinoline | Fluorine substitution at position 8 | Explored for antimicrobial properties |
This table illustrates how variations in structure can lead to different pharmacological profiles, emphasizing the importance of specific substitutions on the isoquinoline framework .
Case Study 1: Anti-Cancer Activity
In vitro studies have demonstrated that 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(piperazin-1-yl)ethanone inhibits the growth of human cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's mechanism involves the downregulation of oncogenes and upregulation of tumor suppressor genes, highlighting its potential as a lead compound in cancer therapy .
Case Study 2: Neurological Effects
Research has indicated that this compound can enhance cognitive function in animal models by increasing dopamine levels in the brain. Behavioral assays showed improvements in memory and learning tasks, suggesting its potential utility in treating cognitive deficits associated with neurodegenerative diseases .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substituents on the dihydroisoquinoline ring or the ethanone-linked moiety. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Analogs
Key Observations:
- Electron-Donating Groups: Methoxy substituents (6,7-OCH₃) on dihydroisoquinoline significantly improve HIV-1 RT inhibition (74.82% for compound 8h) .
- Electron-Withdrawing Groups : Chlorophenyl (28NH) and nitro-pyrazole substituents enhance hydrophobic or polar interactions but may reduce solubility .
- Piperazine vs. Piperidine: Piperazine’s additional nitrogen enables stronger hydrogen bonding compared to piperidine derivatives (e.g., (3,4-dihydroisoquinolin-2-yl)(piperidin-4-yl)methanone) .
Structure-Activity Relationship (SAR) Insights
- Position of Substituents: Para-substituted phenyl rings (e.g., 8h) outperform ortho/meta positions in HIV-1 RT inhibition due to optimal steric alignment in the NNIBP (non-nucleoside inhibitor binding pocket) .
- Hydrophobic vs. Hydrophilic Groups : Chlorine (28NH) and nitro groups improve target binding but may reduce solubility, whereas piperazine enhances aqueous compatibility .
Q & A
Q. What are the common synthetic routes and optimization strategies for 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(piperazin-1-yl)ethanone?
Synthesis typically involves coupling dihydroisoquinoline and piperazine derivatives via nucleophilic substitution or reductive amination. For example, analogous compounds (e.g., 9l and 9m) were prepared using substrates like 7-fluoro-1,2,3,4-tetrahydroisoquinoline, with yields improved by optimizing solvent polarity (e.g., dichloromethane vs. acetonitrile) and stoichiometric ratios . Key steps include protecting group strategies for reactive amines and purification via column chromatography. Optimization focuses on reducing side reactions (e.g., over-alkylation) and enhancing enantiomeric purity using chiral auxiliaries or catalysts.
Q. Which analytical methods are critical for characterizing this compound and validating its structural integrity?
- 1H/13C NMR : Essential for confirming substituent positions and detecting stereochemical outcomes. For example, dihydroisoquinoline protons resonate at δ 2.8–3.2 ppm, while piperazine protons appear as broad singlets near δ 2.5 ppm .
- LC/MS : Validates molecular weight (e.g., [M+H]+ peaks) and detects impurities. A compound with a molecular weight of 289.3 g/mol would show a corresponding ion .
- X-ray crystallography : Resolves ambiguous stereochemistry in derivatives, as seen in analogs like BT18 .
Q. How can researchers evaluate the preliminary biological activity of this compound?
Initial screening often targets receptors implicated in neurological or oncological pathways:
- Sigma-2 receptor binding : Use competitive displacement assays with radiolabeled ligands (e.g., [3H]-DTG) .
- CD44 antagonism : Fluorescence polarization assays measure HA-binding inhibition, as demonstrated with Can159 .
- Calcium channel modulation : Patch-clamp electrophysiology assesses N-type channel blockade, similar to compound (1S)-8t .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation, alkylation) impact the compound’s activity and selectivity?
- Substituent effects : Adding electron-withdrawing groups (e.g., Br at the 6-position) enhances receptor binding affinity (e.g., BLD Pharm’s brominated derivative) . Methoxy groups improve metabolic stability but may reduce solubility .
- Piperazine modifications : Replacing piperazine with tetrahydroisoquinoline (e.g., in BT18) alters selectivity for GDNF-like receptors . Quantitative SAR (QSAR) models can predict logP and polar surface area to guide design .
Q. What computational approaches are effective for predicting target interactions and optimizing binding?
- Molecular docking : Used to identify high-affinity binding to CD44’s HA-binding domain, as seen with Can159 (Glide score: −9.2 kcal/mol) .
- Molecular dynamics (MD) : Simulates conformational stability of ligand-receptor complexes over 100 ns trajectories, critical for validating allosteric modulators like glovadalenum .
- ADMET prediction : Tools like SwissADME assess CYP3A4 inhibition risk, which guided lipophilicity reduction in N-type calcium channel blockers .
Q. How should researchers resolve contradictions in activity data across different assays or models?
- Assay validation : Cross-validate results using orthogonal methods (e.g., radioligand binding vs. functional assays for receptor activity).
- Structural benchmarking : Compare with analogs like 28NH, where minor substituent changes (e.g., Cl vs. OCH3) drastically alter efficacy .
- Meta-analysis : Aggregate data from public repositories (e.g., PubChem BioAssay) to identify trends in IC50 variability .
Q. What strategies are recommended for radiolabeling this compound for PET imaging studies?
Q. What are the key safety and stability considerations for handling this compound in vitro?
- Storage : Store at −20°C under inert gas (N2/Ar) to prevent oxidation of the dihydroisoquinoline ring .
- Decomposition : Monitor for hydrolysis by tracking pH-dependent degradation via LC/MS. For example, ester-containing analogs degrade rapidly at pH > 8 .
- Toxicity screening : Use zebrafish embryos or HEK293 cells for preliminary cytotoxicity (IC50) and mitochondrial toxicity (Seahorse assay) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
